![molecular formula C19H20FN3O2S2 B2952633 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide CAS No. 1261002-63-4](/img/structure/B2952633.png)

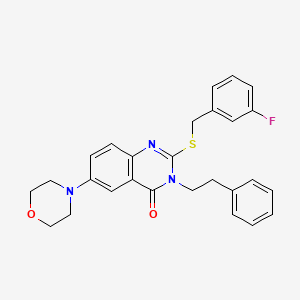

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

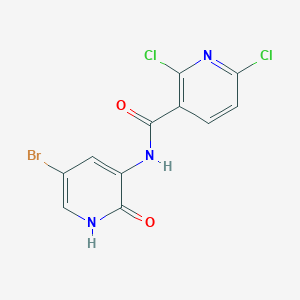

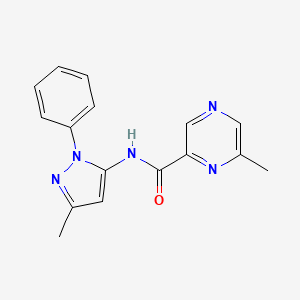

The compound is a thienopyrimidine derivative. Thienopyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring. They are known to exhibit a wide range of biological activities and are used in drug discovery .

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an appropriate thiophene derivative with a halogenated pyrimidine. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidin-2-yl group attached to a sulfanyl group, which is further attached to an acetamide group. The acetamide group is substituted with a 3-methylbutyl group .Chemical Reactions Analysis

Thienopyrimidines can undergo a variety of chemical reactions, particularly at the reactive sites on the pyrimidine ring. They can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and others .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of fluorine and the large non-polar 3-methylbutyl group would likely make it relatively non-polar .Wissenschaftliche Forschungsanwendungen

Inhibitory Activities and Antitumor Potential

- This compound has shown significant potential as a dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the DNA synthesis and repair pathways. This dual inhibitory action makes it a potent candidate for antitumor activities, as demonstrated in a study where a related compound was the most potent dual inhibitor of human TS and DHFR known at the time (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antiviral Properties and Molecular Interactions

- The compound's antiviral properties, particularly against SARS-CoV-2, were investigated, revealing potent dual inhibitory activities against human TS and DHFR. This was supported by quantum chemical insights into its molecular structure and interactions (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Structural Analysis and Crystallography

- Crystallographic studies have been conducted to understand the molecular structure and interactions of similar compounds, which have a folded conformation about the methylene C atom of the thioacetamide bridge. These studies provide valuable insights into the compound's stability and potential reactivity (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Radioligand Imaging

- The compound and its derivatives have been used in the development of radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application is crucial for understanding various neurological and oncological conditions (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Synthesis and Spectral Characterization

- The compound has been involved in the synthesis of various derivatives, with subsequent spectral characterization. This process helps in understanding its chemical properties and potential modifications for various applications (Zaki, Radwan, & El-Dean, 2017).

Antimicrobial Activities

- Studies on the antimicrobial activities of derivatives of this compound have been conducted. These studies are vital in exploring its potential as an antimicrobial agent, especially in the context of increasing antibiotic resistance (Majithiya & Bheshdadia, 2022).

Anti-Epileptic Drug Candidate

- This compound has been identified as a strong candidate for an anti-epileptic drug, showing broad-spectrum anti-convulsant activity in various models. This highlights its potential in the treatment of epilepsy (Tanaka, Yajima, Kiyoshi, Miura, Inoue, Nishimaki, & Iwama, 2019).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. Many thienopyrimidine derivatives are investigated for their potential as kinase inhibitors in cancer therapy.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S2/c1-12(2)7-9-21-16(24)11-27-19-22-14-8-10-26-17(14)18(25)23(19)15-6-4-3-5-13(15)20/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZSFYLXUQFZIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3F)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2952551.png)

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2952554.png)

![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)

![Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2952573.png)